molecular formula C14H7F5O2 B6400358 3-(2,5-Difluorophenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261973-28-7

3-(2,5-Difluorophenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6400358
CAS RN: 1261973-28-7
M. Wt: 302.20 g/mol
InChI Key: FXVWOLNPDPNEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Difluorophenyl)-5-trifluoromethylbenzoic acid (3-DFTBA) is a highly fluorinated aromatic carboxylic acid with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in many organic solvents, such as ethanol, dimethylformamide, and dimethyl sulfoxide. It is also stable in air and light. 3-DFTBA is used as a reagent for the synthesis of various compounds, such as pharmaceuticals and agrochemicals, as well as for the study of biochemical and physiological effects.

Scientific Research Applications

3-(2,5-Difluorophenyl)-5-trifluoromethylbenzoic acid, 95% is widely used in scientific research, particularly in fields such as biochemistry and pharmacology. It is used as a reagent for the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is also used in the study of biochemical and physiological effects, such as the inhibition of enzymes and receptors. 3-(2,5-Difluorophenyl)-5-trifluoromethylbenzoic acid, 95% has been used in the study of the effects of drugs on various physiological processes, such as the regulation of blood pressure and the action of hormones.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-5-trifluoromethylbenzoic acid, 95% is not fully understood. It is believed to act as a reversible inhibitor of enzymes and receptors. It is thought to bind to the active site of the enzyme or receptor, preventing it from binding to its substrate and thus inhibiting its activity.
Biochemical and Physiological Effects
3-(2,5-Difluorophenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as the activity of receptors involved in the regulation of hormones. It has also been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of 3-(2,5-Difluorophenyl)-5-trifluoromethylbenzoic acid, 95% in lab experiments has a number of advantages. It is a highly fluorinated compound, which makes it more stable and less reactive than other compounds. It is also soluble in many organic solvents, making it easy to use in lab experiments. Furthermore, it is relatively inexpensive and can be easily synthesized, making it a cost-effective reagent.
However, there are also some limitations to the use of 3-(2,5-Difluorophenyl)-5-trifluoromethylbenzoic acid, 95% in lab experiments. It is a highly reactive compound, which can lead to the formation of unwanted by-products. Furthermore, it can be toxic if inhaled or ingested, and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 3-(2,5-Difluorophenyl)-5-trifluoromethylbenzoic acid, 95% in scientific research. It could be used to study the effects of drugs on various physiological processes, such as the regulation of blood pressure and the action of hormones. It could also be used to develop new drugs and agrochemicals, as well as to improve existing drugs and agrochemicals. Furthermore, it could be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, it could be used to study the effects of various chemicals on the human body, such as the effects of food additives and preservatives.

Synthesis Methods

3-(2,5-Difluorophenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized via a number of different methods. One of the most commonly used methods is the reaction of 2,5-difluorobenzaldehyde with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine or triethylamine. This reaction yields 3-(2,5-Difluorophenyl)-5-trifluoromethylbenzoic acid, 95% in high yields with good selectivity. Other methods, such as the reaction of 2,5-difluorobenzaldehyde with trifluoromethanesulfonic anhydride in the presence of a Lewis acid, have also been reported.

properties

IUPAC Name

3-(2,5-difluorophenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5O2/c15-10-1-2-12(16)11(6-10)7-3-8(13(20)21)5-9(4-7)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVWOLNPDPNEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689732
Record name 2',5'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261973-28-7
Record name 2',5'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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